molecular formula C19H19BrN6O B6517444 6-bromo-2-methyl-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)-2H-indazole-3-carboxamide CAS No. 1797982-00-3

6-bromo-2-methyl-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)-2H-indazole-3-carboxamide

Cat. No.: B6517444
CAS No.: 1797982-00-3
M. Wt: 427.3 g/mol
InChI Key: OZTOGQVNPUDGHS-UHFFFAOYSA-N
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Description

6-bromo-2-methyl-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)-2H-indazole-3-carboxamide (CAS: 2034376-89-9) is a heterocyclic organic compound with the molecular formula C17H16BrN7O and a molecular weight of 414.2592 g/mol . Its structure combines an indazole core substituted with a bromine atom at position 6 and a methyl group at position 2. The carboxamide group at position 3 is linked via a propyl chain to a 2-methylpyrazolo[1,5-a]pyrimidin-6-yl moiety.

Properties

IUPAC Name

6-bromo-2-methyl-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN6O/c1-12-8-17-22-10-13(11-26(17)23-12)4-3-7-21-19(27)18-15-6-5-14(20)9-16(15)24-25(18)2/h5-6,8-11H,3-4,7H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTOGQVNPUDGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=C4C=CC(=CC4=NN3C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

Table 1: Key Structural and Chemical Comparisons

Compound Name / ID Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Indazole + pyrazolo[1,5-a]pyrimidine 6-Bromo, 2-methyl (indazole); 2-methyl (pyrazolo-pyrimidine) C17H16BrN7O 414.2592 Bromine enhances electrophilicity; methyl groups improve lipophilicity.
6-bromo-N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide Pyrazolo[1,5-a]pyrimidine 6-Bromo (pyrazolo-pyrimidine); 4-chloro-3-methyl (pyrazole) C14H14BrClN6O 408.66 Chlorine substituent may alter binding affinity; smaller molecular weight.
Compound 3 (from ) [1,2,4]Triazolo[1,5-a]pyrimidine Difluoromethylpyridine, fluorophenyl C22H16F3N7O2 473.40 Fluorine atoms enhance metabolic stability; triazolo-pyrimidine core increases polarity.

Key Observations

Core Heterocycle Variations :

  • The target compound’s indazole-pyrazolo-pyrimidine hybrid contrasts with the triazolo-pyrimidine core in Compound 3 and the pyrazole-pyrazolo-pyrimidine system in the analog from . Indazole derivatives are often associated with kinase inhibition, while triazolo-pyrimidines are explored for antiparasitic activity .

Fluorine in Compound 3 improves pharmacokinetic properties (e.g., metabolic resistance) compared to bromine or chlorine .

Synthetic Accessibility :

  • Suzuki coupling is a common method for synthesizing such compounds, as seen in Compound 3 . The target compound’s propyl linker and methyl groups suggest straightforward alkylation or amidation steps during synthesis .

Physicochemical Properties :

  • The target compound’s higher molecular weight (414.26 g/mol) compared to the analog in (408.66 g/mol) may influence solubility and bioavailability. The triazolo-pyrimidine in Compound 3 has greater polarity due to additional nitrogen atoms .

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